molecular formula C24H22BrN3O2 B11565551 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11565551
M. Wt: 464.4 g/mol
InChI Key: TTZOFSHYZBCAQM-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, cyclic 1,3-diones, and 5-amino-pyrazole derivatives in the presence of a catalyst such as pyridine-2-carboxaldehyde. The reaction is carried out in ethanol at 60°C for a short duration (2-10 minutes), followed by cooling and precipitation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions using reagents like NaNH₂ (Sodium amide) or thiourea.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family. Its unique structure includes a bromophenyl group and a hydroxy group attached to a pyrazoloquinoline core. This compound exhibits significant biological activities and has potential applications in various scientific fields.

The compound has been studied for its potential anti-inflammatory and anticancer properties. Research indicates that it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting essential cell signaling pathways. This mechanism of action positions it as a candidate for further development in cancer therapeutics and treatments for inflammatory diseases.

Case Studies

  • Anticancer Properties : Preliminary studies suggest that this compound effectively interacts with proteins involved in cancer progression. Further research is needed to elucidate these interactions and their therapeutic implications.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Its structural features enhance its reactivity and effectiveness compared to other derivatives in the pyrazoloquinoline class.

Synthesis and Production

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of aldehydes with cyclic 1,3-diones and 5-amino-pyrazole derivatives in the presence of catalysts like pyridine-2-carboxaldehyde. This reaction is often conducted in ethanol at elevated temperatures (around 60°C) for short durations (2–10 minutes), followed by cooling and precipitation of the product.

For industrial production, similar synthetic routes are optimized for yield and purity using techniques such as continuous flow reactors to enhance efficiency while maintaining high-quality output.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to the presence of the bromophenyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a synthetic derivative belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula: C22H21BrN2O2
  • Molecular Weight: 421.32 g/mol
  • IUPAC Name: this compound

Anti-inflammatory Activity

Research indicates that compounds with a pyrazoloquinoline structure exhibit significant anti-inflammatory effects. For instance:

  • A study evaluated various pyrazole derivatives and found that certain modifications led to compounds with up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented extensively:

  • A derivative closely related to the target compound demonstrated effective antibacterial activity against various strains. The inhibition zones ranged from 20 mm to 25 mm , indicating strong antibacterial properties .

Anticancer Activity

The anticancer properties of pyrazoloquinoline derivatives have been explored in several studies:

  • Compounds synthesized from the pyrazolo framework showed selective cytotoxicity against cancer cell lines. For example, derivatives exhibited significant activity against renal cancer cells with IC50 values in the low micromolar range .

Case Studies

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)Various pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM compared to dexamethasone
Maurya et al. (2013)1-acetyl derivativesAntitubercularActive against MTB strain H37Rv with significant inhibition
Bandgar et al. (2011)Monoamine oxidase inhibitorsAntidepressant & Anti-inflammatoryHigh activity against MAO-A and MAO-B isoforms

The biological activities of pyrazoloquinoline derivatives are attributed to their ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines: These compounds may inhibit the synthesis or action of pro-inflammatory cytokines like TNF-α and IL-6.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activity that contributes to their anti-inflammatory effects.
  • Cell Cycle Arrest in Cancer Cells: Certain compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Properties

Molecular Formula

C24H22BrN3O2

Molecular Weight

464.4 g/mol

IUPAC Name

4-(4-bromophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H22BrN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-8-10-15(25)11-9-14)21-22(26-17)27-28(23(21)30)16-6-4-3-5-7-16/h3-11,19,26-27H,12-13H2,1-2H3

InChI Key

TTZOFSHYZBCAQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

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